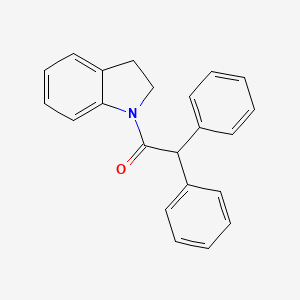![molecular formula C11H19N5OS B6074209 N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B6074209.png)
N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide, also known as CPTH-2, is a small molecule inhibitor that has been extensively studied for its potential use in scientific research. This molecule has shown promise as a tool for studying various biological processes, including cancer, inflammation, and neurodegenerative diseases. In
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide involves the inhibition of HAT activity. Specifically, this compound has been shown to bind to the acetyl-CoA binding site of the HAT enzyme, which prevents the enzyme from catalyzing the transfer of acetyl groups to histone proteins. This inhibition of HAT activity has downstream effects on gene expression, leading to the observed cellular effects of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are varied and depend on the specific cellular processes being studied. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation, potentially making it a useful tool for cancer research. Inflammatory processes have also been shown to be inhibited by this compound, making it a potential therapeutic for inflammatory diseases. Additionally, this compound has been shown to have neuroprotective effects, potentially making it useful for the study of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide in lab experiments include its specificity for HAT inhibition, its well-established synthesis method, and its potential for use in a variety of cellular processes. However, limitations include potential off-target effects, the need for careful dosing to avoid toxicity, and the potential for variability in cellular responses to this compound.
Future Directions
For the study of N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide include further investigation into its potential therapeutic applications, particularly in cancer and inflammatory diseases. Additionally, the development of more specific and potent HAT inhibitors could lead to improved understanding of the role of HAT activity in cellular processes. Finally, the use of this compound in combination with other small molecule inhibitors could lead to the development of novel therapeutic strategies for a variety of diseases.
Synthesis Methods
The synthesis of N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide involves the reaction of 2-bromoacetophenone with cycloheptylamine to form N-cycloheptyl-2-acetophenone. This intermediate is then reacted with sodium azide and copper(I) iodide to form the tetrazole ring, resulting in the formation of this compound. This synthesis method has been well-established and has been used to produce this compound in large quantities for scientific research.
Scientific Research Applications
N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been extensively studied for its potential use in scientific research. This molecule has been shown to inhibit the activity of histone acetyltransferases (HATs), which are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HAT activity by this compound has been shown to have a variety of effects on cellular processes, including the induction of apoptosis, the inhibition of cell proliferation, and the suppression of inflammation.
Properties
IUPAC Name |
N-cycloheptyl-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5OS/c1-16-11(13-14-15-16)18-8-10(17)12-9-6-4-2-3-5-7-9/h9H,2-8H2,1H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEQYHATTRBDOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide](/img/structure/B6074128.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyltetrahydro-3-furancarboxamide](/img/structure/B6074136.png)

![ethyl 7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6074155.png)
![1-{1-[(2Z)-2-fluoro-3-phenyl-2-propenoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B6074164.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(4-morpholinyl)benzamide](/img/structure/B6074171.png)
![6-(dimethylamino)-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B6074172.png)
![N-(3-methoxyphenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6074177.png)
![5-acetyl-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide](/img/structure/B6074181.png)
![ethyl N-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B6074194.png)


![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({[2-(6-methyl-2-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6074212.png)
![[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]acetic acid](/img/structure/B6074222.png)
